molecular formula C15H24N4O2 B1429068 Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate CAS No. 1052705-54-0

Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Cat. No.: B1429068
CAS No.: 1052705-54-0
M. Wt: 292.38 g/mol
InChI Key: SLQMJGIAJSACJO-UHFFFAOYSA-N
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Description

Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate is an organic compound with the molecular formula C15H24N4O2. It is a solid substance that is typically stored at low temperatures to maintain its stability

Preparation Methods

The synthesis of tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate involves several steps. One common synthetic route includes the reaction of 3-aminopyridine with piperidine derivatives under controlled conditions. The reaction typically involves the use of tert-butyl chloroformate as a reagent to introduce the carbamate group. The reaction conditions often require a base such as triethylamine and an organic solvent like dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate can be compared with other similar compounds, such as:

    Tert-butyl (2-piperidin-3-ylethyl)carbamate: This compound has a similar structure but differs in the position of the functional groups.

    Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-4-yl)carbamate: This compound has a different substitution pattern on the piperidine ring.

    Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-2-yl)carbamate: This compound has a different substitution pattern on the piperidine ring.

Properties

IUPAC Name

tert-butyl N-[1-(3-aminopyridin-2-yl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-5-9-19(10-11)13-12(16)7-4-8-17-13/h4,7-8,11H,5-6,9-10,16H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQMJGIAJSACJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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